Triphenyleno[1,12-bcd]thiophene
Description
Molecular Architecture and Fused Ring System
Triphenyleno[1,12-bcd]thiophene (C$${18}$$H$${10}$$S) comprises a polycyclic aromatic hydrocarbon (PAH) framework integrating a thiophene moiety into a triphenylene backbone. The structure features three fused benzene rings arranged in a triangular configuration, with one bay region bridged by a sulfur atom to form a five-membered thiophene ring. This fusion creates a planar geometry distinct from bowl-shaped analogs like triphenyleno[1,12-bcd:4,5-b′c′d′:8,9-b″c″d″]trithiophene.
Key structural features include:
- Peri-fusion : The thiophene bridges carbons 1 and 12 of the triphenylene core, resulting in a 13-π-electron system.
- Bond localization : Alternating single and double bonds within the fused rings, with bond lengths ranging from 1.412 Å (C17–C18) to 1.467 Å (C5–C6).
- Substituent effects : Trimethylsilyl groups at positions 3 and 5 enhance planarity while marginally altering bond lengths compared to unsubstituted derivatives.
The molecular architecture enables extended π-conjugation, making it relevant for organic semiconductors and optoelectronic applications.
Crystallographic Characterization via X-ray Diffraction
Single-crystal X-ray analyses confirm the planar geometry of this compound derivatives. Key crystallographic parameters for 3,5-bis(trimethylsilyl)-triphenyleno[1,12-bcd]thiophene include:
| Parameter | Value |
|---|---|
| Space group | P$$\overline{1}$$ |
| Unit cell dimensions | a = 9.474 Å, b = 9.474 Å, c = 32.003 Å |
| Bond lengths (Å) | C5–C6: 1.467(2), C17–C18: 1.412(2) |
| Bond angles (°) | C4–C5–C6: 127.45(15), C11–C12–C13: 127.38(15) |
Notable deviations from ideal sp$$^2$$ hybridization occur at bay regions, where steric strain from sulfur bridging increases bond angles by ~7° compared to unsubstituted triphenylene. Anisotropic displacement parameters reveal minimal out-of-plane distortions (<0.3 Å), contrasting with bowl-shaped trithiophene analogs.
Comparative Analysis with Triphenylene and Related Polycyclic Aromatic Systems
This compound exhibits distinct electronic and structural properties compared to its parent hydrocarbon, triphenylene (C$${18}$$H$${12}$$):
| Property | This compound | Triphenylene |
|---|---|---|
| Aromatic system | 13-π-electron | 18-π-electron |
| Bay region C–C length | 1.50 Å | 1.44 Å |
| HOMO-LUMO gap | 2.86 eV | 3.10 eV |
| Planarity | Fully planar | Slightly distorted |
The sulfur atom introduces electron-withdrawing effects, reducing symmetry from D$${3h}$$ (triphenylene) to C$${2v}$$. Comparative NMR studies show downfield shifts of 0.5–1.2 ppm for bay-region protons due to sulfur-induced deshielding.
Bond Alternation Patterns in Thiophene-Integrated Polycyclic Frameworks
The incorporation of thiophene induces unique bond-length alternation:
- Central ring : Bonds adjacent to sulfur (C17–C18: 1.412 Å) shorten due to increased s-character, while peri-bonds (C5–C6: 1.467 Å) elongate.
- Thiophene ring : C–S bond lengths average 1.74 Å, consistent with aromatic thiophenes.
- Conjugation effects : Bond alternation follows Clar’s sextet model, with localized double bonds preferentially occupying outer rings.
The pattern contrasts with fully delocalized systems like coronene, as demonstrated by Hückel molecular orbital calculations. Strain energy from the sulfur bridge is partially offset by resonance stabilization (~15 kcal/mol).
Properties
CAS No. |
68558-73-6 |
|---|---|
Molecular Formula |
C18H10S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
19-thiapentacyclo[14.2.1.05,18.06,11.012,17]nonadeca-1,3,5(18),6,8,10,12(17),13,15-nonaene |
InChI |
InChI=1S/C18H10S/c1-2-6-12-11(5-1)13-7-3-9-15-17(13)18-14(12)8-4-10-16(18)19-15/h1-10H |
InChI Key |
GFFHWBASMBTYKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)SC5=CC=CC(=C54)C2=C1 |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)SC5=CC=CC(=C54)C2=C1 |
Other CAS No. |
68558-73-6 |
Synonyms |
TP-4,5-thiophene triphenyleno(4,5-bcd)thiophene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Polycyclic Aromatic Sulfur Heterocycles (PASHs)
Triphenyleno[1,12-bcd]thiophene belongs to a broader class of PASHs. Key structural analogues include:
Key Differences :
- Geometry: Unlike planar PASHs (e.g., Chryseno[4,5-bcd]thiophene), this compound’s bowl shape enables unique supramolecular interactions, such as concave-convex stacking with fullerenes .
- Thermal Stability: this compound forms at higher thermal maturity (e.g., during coal catagenesis) compared to its planar precursors like PhDBTs, which degrade or isomerize under similar conditions .
Electronic and Photophysical Properties
- This compound exhibits a wide bandgap (~3.1 eV) due to its curved π-system, limiting charge delocalization .
- Derivatives with Group 14 Elements (e.g., Si, Ge): Substitution at the bay positions enhances luminescence and alters bandgaps. For example, metallafluorene-modified derivatives show tunable emission wavelengths (450–600 nm) for optoelectronic applications .
- Triphenyleno[1,12-bcd]trithiophene: The addition of two more thiophene rings increases electron affinity, making it suitable for organic semiconductors .
Preparation Methods
Reaction Optimization and Byproduct Analysis
Critical parameters include temperature control (500–550°C) and H<sub>2</sub>S flow rate. Prolonged heating above 550°C promotes decomposition, while insufficient residence time reduces conversion. Side products such as triphenylenoquinone (3 ) and sulfone derivatives (2d ) form during oxidative workup with hydrogen peroxide–acetic acid.
Table 1: Sulfur Bridging Reaction Conditions and Outcomes
| Starting Material | Temperature (°C) | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|---|
| Triphenylene | 540 | NiS | 46 | 3 , 2d |
| Dodecahydrotriphenylene | 540 | CoS | 41 | Oligomers |
Friedel-Crafts Acetylation for Functionalized Derivatives
Electrophilic substitution reactions enable precise functionalization of the this compound core. Klemm et al. reported a Friedel-Crafts acetylation using AlCl<sub>3</sub> and nitrobenzene, yielding 3-acetyl-2 (78%) and 3,5-diacetyl-2 (7%). The limited acetyl chloride stoichiometry favors monoacetylation, while excess reagent shifts selectivity toward diacetylation (42% and 22% yields, respectively).
Mechanistic Insights and Reduction Protocols
The AlCl<sub>3</sub>–nitrobenzene system polarizes acetyl chloride, generating acylium ions that attack electron-rich positions. Subsequent Wolff-Kishner reduction of acetylated products with hydrazine and KOH/ethylene glycol yields 3-ethyl-2 (15%) and 3,5-diethyl-2 (8%). UV-Vis and <sup>1</sup>H NMR spectra confirm regioselectivity, with acetylation occurring at the 3- and 5-positions due to steric and electronic factors.
Heteroatom Insertion via Sila-Friedel-Crafts Reactions
Recent advances in main-group chemistry have enabled the synthesis of heteroatom-doped analogs. A sila-Friedel-Crafts reaction involving lithiated triphenylene and silylene/germylene units produces trisila- and trigermasumanenes. For example, treating triphenylene with LiN(SiMe<sub>3</sub>)<sub>2</sub> and SiCl<sub>4</sub> yields trisilasumanene (31% yield), with butoxy substituents introduced via subsequent alkoxylation.
Table 2: Heteroatom Functionalization Methods
| Heteroatom | Reagent | Conditions | Yield (%) | Application |
|---|---|---|---|---|
| Si | SiCl<sub>4</sub>, LiN(SiMe<sub>3</sub>)<sub>2</sub> | THF, −78°C | 31 | Semiconductor films |
| Ge | GeCl<sub>4</sub>, n-BuLi | Et<sub>2</sub>O, reflux | 28 | Charge transport layers |
Nitration and Oxidation Pathways
Nitration of this compound with HNO<sub>3</sub> in acetic anhydride at 65°C produces 1-nitro (30%) and 3-nitro (22%) derivatives. Oxidative pathways using mCPBA (meta-chloroperbenzoic acid) yield sulfoxides and sulfones, which serve as intermediates for sulfonic acids. For instance, oxidation of 9-fluorotriptycene-10-thiol with dibenzothiophene-S-oxide (DBTO) under UV light generates sulfenic acid intermediates, albeit in low yields (5–16%) due to overoxidation to sulfonic acids .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Triphenyleno[1,12-bcd]thiophene, and how are structural impurities controlled during synthesis?
- Methodology : The compound is synthesized via stepwise annulation reactions using iodine benzene dichloride as a key oxidizing agent. For example, this compound-S-oxide (7O) is prepared by dissolving the precursor in a water-acetonitrile mixture, followed by iodine benzene dichloride addition, extraction with dichloromethane (DCM), and purification via column chromatography (methanol-DCM gradient). Yield optimization (40%) and impurity control rely on strict stoichiometric ratios and real-time monitoring via thin-layer chromatography (TLC) .
- Key Data : Reaction yields range from 19–40%, with structural confirmation via NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) and GCMS (e.g., retention time 22.295 s for perylo[1,12-bcd]thiophene) .
Q. What spectroscopic and crystallographic techniques are critical for confirming the bowl-shaped geometry of this compound?
- Methodology : X-ray crystallography and NMR spectroscopy are pivotal. The bowl depth (0.7–1.2 Å) and inversion barriers (15–25 kcal/mol) are quantified via crystallographic analysis. NMR (e.g., δ 120–140 ppm for sulfur-adjacent carbons) and NMR (aromatic splitting patterns) confirm non-planar geometry. Computational modeling (e.g., Hückel MO theory) supplements experimental data .
- Key Data : Crystal structures reveal dihedral angles >20° between fused rings, confirming curvature .
Advanced Research Questions
Q. How does the bowl-to-bowl inversion barrier influence supramolecular assembly and electronic properties in this compound derivatives?
- Methodology : Inversion barriers are measured via variable-temperature NMR (VT-NMR) and correlated with electronic properties (e.g., HOMO-LUMO gaps) using cyclic voltammetry. For example, bowl-shaped derivatives exhibit 0.3–0.5 eV lower bandgaps than planar analogs, enhancing charge transport in organic field-effect transistors (OFETs) .
- Key Data : Barriers of 18–22 kcal/mol enable dynamic self-assembly into polar columnar liquid crystals, as observed in differential scanning calorimetry (DSC) .
Q. What methodological approaches link molecular structure to phosphorescence quantum yields in thiophene-based benzologs?
- Methodology : Empirical models correlate Hückel coefficients () and spin-orbit coupling constants () with phosphorescence lifetimes. For this compound, quantum yields () are measured at 77 K in 1,2,4-trichlorobenzene, showing a linear relationship between and heavy-atom effects (e.g., sulfur vs. selenium substitution) .
- Key Data : Phosphorescence lifetimes range from 1–10 ms, with increasing 3-fold in selenophene analogs .
Q. How can computational modeling guide the design of this compound derivatives for enhanced photocatalytic hydrogen evolution?
- Methodology : Density functional theory (DFT) optimizes bandgap engineering by introducing electron-withdrawing groups (e.g., sulfone) or donor-acceptor moieties. For example, peryleno[1,12-bcd]thiophene sulfone copolymers achieve a 2.1 eV bandgap, enabling visible-light-driven H production (2.3 mmol·g·h) without co-catalysts .
- Key Data : TD-DFT calculations predict redshifted absorption edges (450 → 600 nm) upon sulfone incorporation, validated via UV-vis spectroscopy .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported inversion barriers (15 vs. 25 kcal/mol) may arise from solvent effects or computational methods (e.g., MP2 vs. B3LYP). Cross-validation via experimental (VT-NMR) and theoretical data is recommended .
- Data Gaps : Limited experimental phosphorescence data for larger benzologs (e.g., n > 3) necessitates expanded synthetic screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
